2-Isopropylphenylphosphonic acid
Description
2-Isopropylphenylphosphonic acid (IUPAC name: (2-isopropylphenyl)phosphonic acid) is an organophosphorus compound characterized by a phosphonic acid functional group (-PO(OH)₂) attached to a 2-isopropylphenyl moiety. The compound’s structure combines the acidity of the phosphonic acid group with the steric and electronic effects of the aromatic isopropyl substituent.
Properties
Molecular Formula |
C9H13O3P |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl)phosphonic acid |
InChI |
InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
InChI Key |
OLNXBQUOWIYBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:
Chlorination: 2-Isopropylphenol reacts with phosphorus trichloride to form 2-isopropylphenylphosphonous dichloride.
Hydrolysis: The dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).
Major Products:
Oxidation: Oxidation of the phosphonic acid group can yield .
Substitution: Substitution on the phenyl ring can produce various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
2-Isopropylphenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.
Medicine: Phosphonic acids have applications in bone targeting and medical imaging.
Industry: They are used in the functionalization of surfaces and the design of hybrid materials
Mechanism of Action
The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .
Comparison with Similar Compounds
a. Phosphate Esters (e.g., Isopropylphenyl Diphenyl Phosphate)
b. Phosphonate Esters (e.g., Propyl Isopropylphosphonate)
c. Other Phosphonic Acids (e.g., 3-Phosphonopropanoic Acid)
d. Substituent Effects (e.g., 2-Isopropylphenyl Isocyanate)
- Structure : Aryl isocyanate with a 2-isopropylphenyl group .
- Relevance : The bulky isopropyl group introduces steric hindrance, reducing reactivity at the aromatic ring—a property likely shared with 2-isopropylphenylphosphonic acid .
Data Table: Key Properties of this compound and Comparators
Research Findings and Key Inferences
Acidity : Phosphonic acids (pKa ~2–3) are significantly more acidic than phosphate esters (pKa ~1–2 for conjugate acids) due to the presence of two ionizable hydroxyl groups .
Solubility: The hydrophobic 2-isopropylphenyl group likely reduces water solubility compared to aliphatic phosphonic acids (e.g., 3-phosphonopropanoic acid) .
Reactivity : Steric hindrance from the isopropyl group may slow nucleophilic reactions at the phosphorus center, similar to trends observed in 2-isopropylphenyl isocyanate .
Applications: Phosphonate Esters: Used as intermediates in synthesizing pesticides or surfactants . Phosphonic Acids: Potential use in metal-ion sequestration or catalysis, leveraging their strong acidity and chelation capacity .
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